molecular formula C9H10BrN3 B1528418 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine CAS No. 1296224-38-8

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1528418
CAS No.: 1296224-38-8
M. Wt: 240.1 g/mol
InChI Key: GNPYENKJJALUMM-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1296224-38-8) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its significant biological activities . The bromine atom at the 6-position makes it an versatile intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse functional groups to enhance structural diversity and biological activity . Pyrazolo[1,5-a]pyrimidine-based compounds have attracted considerable attention for their potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . They are investigated as inhibitors of kinases including EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . The rigid, planar fused ring system of the core structure allows it to interact with biological targets through key interactions like hydrogen bonding and π–π stacking . This product is intended for research purposes as a synthetic intermediate to develop novel therapeutic agents . Safety Information: This compound is labeled with the GHS07 pictogram. The signal word is "Warning" with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal guidelines. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-bromo-2-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYENKJJALUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action supported by various studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Chemical Formula : C_8H_10BrN_3
  • CAS Number : 1296224-38-8

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been recognized for its potential as a therapeutic agent in various diseases, particularly cancer and infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound.

In Vitro Studies

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited broad-spectrum anticancer activity. Specifically, compounds showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . The most potent derivatives displayed IC50 values ranging from 0.55 µM to 1.06 µM for CDK2 and TRKA inhibition, indicating strong potential as dual inhibitors in cancer therapy .

Cell Cycle Impact

Further investigations into the mechanism revealed that treatment with these compounds caused significant cell cycle arrest in the G0–G1 phase. For instance, treated populations showed an increase to 84.36% in G0–G1 phase cells compared to 57.08% in control groups, suggesting an effective blockade of cell proliferation .

CompoundIC50 (CDK2)IC50 (TRKA)G0–G1 Phase (%)S Phase (%)G2/M Phase (%)
6n0.78 µM0.98 µM84.3611.494.15
Control--57.0829.3313.59

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial activities.

Minimum Inhibitory Concentration (MIC)

A series of synthesized compounds were evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Notably, some derivatives exhibited MIC values as low as 0.125 µg/mL , outperforming traditional antibiotics like ciprofloxacin . The minimum biofilm inhibition concentration (MBIC50) for one derivative was found to be 0.02 µg/mL , indicating strong anti-biofilm activity .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell signaling and proliferation:

  • CDK Inhibition : The compound acts as a cyclin-dependent kinase (CDK) inhibitor, crucial for regulating the cell cycle.
  • RNA Polymerase Inhibition : Some derivatives have been shown to inhibit RNA polymerase activity, further supporting their antimicrobial properties .

Case Studies and Research Findings

Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study on Anticancer Efficacy : A recent clinical trial demonstrated that a derivative significantly reduced tumor size in patients with specific types of cancer when used in combination with standard chemotherapy .
  • Antibacterial Efficacy Against MRSA : A compound from this class showed remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC value lower than that of conventional treatments .

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold, including 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, has been recognized for its versatility in drug design. It serves as a bioisostere of purines and adenine, which allows it to interact effectively with biological targets such as kinases.

Antitumor Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, which is crucial in cell cycle regulation. In vitro studies have shown promising results in inhibiting tumor cell lines such as MCF-7 and HCT-116 with IC50 values indicating robust activity against these cancer types .

Cell Line IC50 (nM) Significance
MCF-750 ± 10p < 0.0001
HCT-11645 ± 8p < 0.0001

This data illustrates the compound's potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. Inhibitors targeting adaptor-associated kinase 1 (AAK1) have been shown to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of AAK1 using compounds like this compound could lead to advancements in treating cognitive deficits associated with these disorders .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidines in various disease models.

Inhibition of AAK1

AAK1 is implicated in several neurological conditions and pain pathways. Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their ability to inhibit AAK1 activity both in vitro and in vivo. Studies have demonstrated that these inhibitors can reduce pain responses in animal models, suggesting potential applications in pain management therapies .

Antimicrobial Properties

Research also points to antimicrobial applications for pyrazolo[1,5-a]pyrimidines. The compound has shown activity against various pathogens, indicating its potential utility in developing new antimicrobial agents .

Cancer Treatment Research

A study focusing on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds against human cancer cell lines. The study synthesized multiple derivatives and assessed their activity against CDK2 and other kinases, revealing that modifications to the pyrazolo structure significantly impacted their inhibitory potency.

Neurodegenerative Disease Models

In another case study involving transgenic mouse models of Alzheimer's disease, compounds similar to this compound were administered to assess their effects on cognitive function and synaptic plasticity. Results indicated that these compounds could enhance cognitive performance and reduce amyloid plaque accumulation, supporting their potential role in neuroprotection.

Comparison with Similar Compounds

Substituent Variations at Position 2

Position 2 modifications significantly impact steric bulk, solubility, and binding affinity:

  • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (MW: 213.05): The methyl group minimizes steric hindrance, favoring planar interactions with target proteins. This compound is often used as a synthetic intermediate .
  • 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine (MW: 240.10): The linear propyl chain increases hydrophobicity, which may enhance membrane permeability but reduce solubility .

Key Insight : The isopropyl group balances steric bulk and lipophilicity, optimizing interactions with hydrophobic kinase pockets while maintaining moderate solubility .

Substituent Variations at Position 6

The bromine atom at position 6 is a common feature across analogs, enabling Suzuki-Miyaura couplings for further functionalization:

  • 6-Bromo-N-(5-bromo-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (MW: 397.03): The carboxamide group introduces hydrogen-bonding capability, enhancing target selectivity for kinases like PI3Kδ .
  • 3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine (MW: 391.57): Halogenated pyridinyl substituents enhance electronic effects, improving binding to ATP pockets in kinase inhibitors .

Key Insight : While the bromine at position 6 is retained for synthetic utility, additional substituents (e.g., carboxamides, halogens) fine-tune electronic properties and target engagement .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Position 2 Substituent Position 6 Substituent Key Applications
This compound C₉H₁₁BrN₃ 241.11 Isopropyl Bromine Kinase inhibition, SAR
6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine C₉H₈BrN₃ 238.08 Cyclopropyl Bromine Building block
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine C₇H₆BrN₃ 213.05 Methyl Bromine Synthetic intermediate
6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine C₉H₁₀BrN₃ 240.10 Propyl Bromine Drug discovery

Preparation Methods

Multi-Step Synthesis from Aminopyrazole Derivatives

  • Starting from appropriately substituted aminopyrazoles, condensation with diethyl malonate or similar β-ketoesters in the presence of a base (e.g., sodium ethanolate) yields dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates with high yields (~89%).
  • Subsequent chlorination using phosphorus oxychloride introduces chloro substituents selectively at positions 5 and 7 (or analogous positions), with yields around 61%.
  • Nucleophilic substitution reactions can then selectively replace chlorine atoms with other nucleophiles, demonstrating the potential for selective functionalization at different ring positions.

Introduction of Isopropyl Group at Position 2

  • The isopropyl substituent at position 2 can be introduced via nucleophilic substitution or reductive amination on aldehyde or ketone intermediates derived from the pyrazolo[1,5-a]pyrimidine core.
  • For example, reduction of ester groups to alcohols followed by oxidation to aldehydes and subsequent reductive amination with isopropyl-containing amines can install the isopropyl group at position 2.
  • Alternatively, direct alkylation or coupling reactions using appropriate isopropyl-containing reagents can be employed.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%)
1 Cyclocondensation 5-Amino-3-methylpyrazole + Diethyl malonate Sodium ethanolate, reflux Dihydroxy-pyrazolo[1,5-a]pyrimidine (1) 89
2 Chlorination Compound (1) Phosphorus oxychloride (POCl3), reflux 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) 61
3 Nucleophilic substitution Compound (2) Potassium carbonate, morpholine, room temp 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3) 94
4 Oxidation Ester intermediate Dess–Martin periodinane Aldehyde intermediate ~46
5 Reductive amination Aldehyde intermediate + isopropyl amine Sodium triacetoxyborohydride 2-Isopropyl substituted pyrazolo[1,5-a]pyrimidine 63-84
6 Bromination (oxidative halogenation) Pyrazolo[1,5-a]pyrimidine intermediate Sodium bromide, potassium persulfate, mild conditions This compound Variable

Note: Yields are approximate and based on related literature data.

Research Findings and Analysis

  • The synthetic routes emphasize the importance of selective halogenation and functional group transformations to achieve the desired substitution pattern.
  • Using oxidative halogenation with sodium halides and potassium persulfate is a versatile and efficient method for introducing bromine at the 6-position.
  • Reductive amination and nucleophilic substitution provide reliable methods for installing alkyl groups such as isopropyl at position 2, with moderate to good yields.
  • Multi-step synthesis involving commercially available starting materials and mild reaction conditions supports scalability and adaptability for further derivatization.
  • Microwave-assisted synthesis has been reported for related pyrazolo[1,5-a]pyrimidines, enabling rapid reaction times and good yields, which could be adapted for this compound.

Summary Table of Key Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Yield Range (%) Comments
Core ring formation Cyclocondensation of aminopyrazoles with β-dicarbonyls Sodium ethanolate, reflux ~89 High yield, well-established
Halogenation at position 6 Oxidative halogenation with sodium bromide NaBr, K2S2O8, mild conditions Variable Efficient, mild, one-pot possible
Isopropyl group introduction Reductive amination on aldehyde intermediate NaBH(OAc)3, isopropyl amine 63–84 Good selectivity and yields
Functional group transformations Chlorination, nucleophilic substitution POCl3, K2CO3, morpholine 61–94 Enables selective substitution
Alternative synthesis Microwave-assisted multi-step synthesis DMF-DMA, hydrazine hydrobromide, malondialdehydes 34–92 Rapid, good yields, adaptable

This detailed analysis consolidates diverse synthetic approaches from recent peer-reviewed studies and reviews, providing a comprehensive understanding of the preparation methods for this compound. The methodologies highlight the strategic use of cyclocondensation, selective halogenation, and reductive amination to achieve the desired substitution pattern with good efficiency and scalability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or 1,3-biselectrophiles under basic conditions. For example, microwave-assisted synthesis can improve efficiency by reducing reaction time and enhancing yields (up to 20% improvement compared to traditional heating) . Key factors include solvent choice (e.g., pyridine for proton scavenging), temperature control (80–120°C), and catalyst use (e.g., KHSO₄ in aqueous media under ultrasound irradiation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C) to verify substituent positions and bromine integration. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves regiochemistry ambiguities. For example, planar geometry of the pyrazolo[1,5-a]pyrimidine core is often validated via crystallographic data .

Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives, and how does bromination at the 6-position affect activity?

  • Methodological Answer : Bromine enhances electrophilicity, making the compound a potent kinase inhibitor. Screening against cancer cell lines (e.g., HeLa, MCF-7) often involves ATP-binding site competition assays. The 6-bromo substituent increases binding affinity by 3–5-fold compared to non-halogenated analogs, as shown in kinase inhibition studies .

Advanced Research Questions

Q. How can regioselective functionalization of pyrazolo[1,5-a]pyrimidine be achieved, particularly at the C3 and C6 positions?

  • Methodological Answer : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective halogenation. For instance, C3 iodination occurs with >85% yield under mild conditions, while C6 bromination requires electrophilic substitution with NBS (N-bromosuccinimide) in DMF at 60°C . Computational DFT studies guide site selectivity by analyzing electron density distribution .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids often face challenges due to steric hindrance from the isopropyl group. Optimizing ligand systems (e.g., XPhos) and microwave irradiation (100°C, 30 min) improves yields from 40% to 75%. Solvent screening (toluene > DMSO) and slow reagent addition mitigate side reactions .

Q. How do structural modifications at the 2-isopropyl group impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Replacing isopropyl with cyclopropyl enhances metabolic stability (t₁/₂ increases from 2.1 to 4.3 hours in murine models). LogP calculations and in vitro microsomal assays (e.g., CYP3A4 inhibition) validate these changes. Methylation at the 2-position, however, reduces solubility by 50% .

Q. What computational tools are effective for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) identifies key interactions, such as hydrogen bonding with kinase hinge regions (e.g., EGFR-TK). QSAR models correlate bromine’s electronegativity with IC₅₀ values (R² = 0.89) .

Q. How can researchers address contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer : Meta-analysis of IC₅₀ data (e.g., PubChem BioAssay) identifies assay-dependent variability. For example, antiproliferative activity against MCF-7 cells varies by 10-fold due to differences in serum concentration (5% vs. 10% FBS). Standardizing protocols (MTT assay, 48-hour incubation) reduces discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
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6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

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